molecular formula C18H21NO3S B2542532 N-benzyl-4-tosylbutanamide CAS No. 922984-75-6

N-benzyl-4-tosylbutanamide

Cat. No.: B2542532
CAS No.: 922984-75-6
M. Wt: 331.43
InChI Key: UDTPKBRLXAEZOY-UHFFFAOYSA-N
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Description

N-benzyl-4-tosylbutanamide: is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group attached to a butanamide backbone, with a tosyl group (p-toluenesulfonyl) attached to the fourth carbon of the butanamide chain. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-tosylbutanamide typically involves a multi-step process:

    Formation of the Tosylated Intermediate: The initial step involves the tosylation of butanamide. This is achieved by reacting butanamide with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.

    Benzylation: The tosylated intermediate is then subjected to benzylation. This step involves the reaction of the tosylated butanamide with benzyl chloride in the presence of a base like sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-4-tosylbutanamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting the amide group to form the corresponding amine.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the tosyl group. Reagents like sodium azide or potassium cyanide can be used for such transformations.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF or DMSO.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of N-benzyl-4-aminobutanamide.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Chemistry: N-benzyl-4-tosylbutanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups make it a versatile building block for various chemical transformations.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role as an enzyme inhibitor and its potential therapeutic applications in treating certain diseases.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-tosylbutanamide involves its interaction with specific molecular targets. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

    N-benzyl-4-methylbutanamide: Lacks the tosyl group, resulting in different chemical reactivity and biological activity.

    N-benzyl-4-chlorobutanamide: Contains a chlorine atom instead of the tosyl group, leading to variations in its chemical properties and applications.

Uniqueness: N-benzyl-4-tosylbutanamide is unique due to the presence of both the benzyl and tosyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

N-benzyl-4-tosylbutanamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

1. Chemical Structure and Synthesis

This compound features a benzyl group and a tosyl group (p-toluenesulfonyl) linked to a butanamide backbone. The synthesis typically involves the reaction of 4-tosylbutanoic acid with benzylamine under controlled conditions to yield the desired amide.

PropertyValue
Molecular FormulaC14H17NO3S
Molecular Weight283.36 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of benzyl sulfonamides have shown significant inhibitory effects on cancer cell lines, particularly in leukemia and breast cancer models.

In a comparative study, compounds similar to this compound demonstrated:

  • Inhibition of cell proliferation : Compounds exhibited growth inhibition rates exceeding 70% against various cancer cell lines at concentrations around 10 µM.
  • Non-cytotoxic effects : Many derivatives showed minimal cytotoxicity towards normal human cells, indicating a favorable safety profile for therapeutic applications .

2.2 Antibacterial Activity

This compound has also been evaluated for antibacterial properties. Compounds containing a sulfonamide moiety have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial action is believed to stem from the inhibition of bacterial enzymes involved in folate synthesis, similar to other sulfonamides.
  • Efficacy : In vitro studies revealed that certain derivatives maintain activity against resistant strains, highlighting their potential as novel antibacterial agents .

3.1 Case Study: Anticancer Efficacy

A study investigating the anticancer efficacy of this compound analogs found that specific modifications to the benzyl group enhanced activity against leukemia cell lines (RPMI-8226). The study reported:

  • Compound Performance : Compound variants with electron-withdrawing groups on the benzene ring displayed increased potency compared to unsubstituted analogs.
  • Mechanistic Insights : Flow cytometry analysis indicated that these compounds induce apoptosis in cancer cells through mitochondrial pathways .

3.2 Case Study: Antibacterial Properties

Another investigation focused on the antibacterial properties of sulfonamide derivatives, including this compound:

  • Testing Methodology : The compounds were subjected to disc diffusion assays against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Results : Several derivatives exhibited zones of inhibition greater than 15 mm, indicating significant antibacterial activity .

4. Conclusion

This compound represents a promising compound within medicinal chemistry due to its diverse biological activities, particularly as an anticancer and antibacterial agent. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Properties

IUPAC Name

N-benzyl-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-15-9-11-17(12-10-15)23(21,22)13-5-8-18(20)19-14-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTPKBRLXAEZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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